molecular formula C80H60N8 B3325251 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline CAS No. 2092907-97-4

4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline

Cat. No.: B3325251
CAS No.: 2092907-97-4
M. Wt: 1133.4 g/mol
InChI Key: KGYKIFZPDQGUDJ-UHFFFAOYSA-N
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Description

4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline is an organic compound with the molecular formula C40H30N4 and a molecular weight of 566.69 g/mol . This compound is known for its unique structure, which includes a pyrene core substituted with three 4-aminophenyl groups and an additional aniline group. It is a green crystalline solid with a strong aromatic odor and is soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane[2][2].

Preparation Methods

The synthesis of 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline typically involves the reaction of pyrene with p-phenylenediamine under suitable reaction conditions[2][2]. One common method includes:

    Synthetic Route: The reaction of pyrene with p-phenylenediamine in the presence of a catalyst.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere at room temperature, with the product being purified through recrystallization[][2].

Chemical Reactions Analysis

4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyrene core with multiple amino groups, which imparts distinct photophysical and electrochemical properties .

Properties

IUPAC Name

4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C40H30N4/c2*41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h2*1-22H,41-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYKIFZPDQGUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N.C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H60N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1133.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline
Reactant of Route 2
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline
Reactant of Route 3
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline
Reactant of Route 4
Reactant of Route 4
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline
Reactant of Route 5
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline
Reactant of Route 6
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline

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